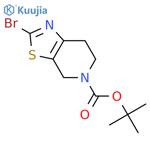- Preparation of piperazinyloxoalkyl tetrahydroisoquinolines and related analogues as histamine H3 receptor modulators, World Intellectual Property Organization, , ,
Cas no 949922-52-5 (2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride)
2-ブロモ-4H,5H,6H,7H-[1,3]チアゾロ[5,4-c]ピリジン塩酸塩は、複素環式化合物の一種であり、特にチアゾロピリジン骨格を有する有機ブロモ誘導体です。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての応用が期待されます。塩酸塩形態は、高い安定性と溶解性を示し、反応条件の最適化が容易である点が特徴です。また、ブロモ基の反応性を活かしたカップリング反応や置換反応への利用が可能で、創薬化学や材料科学分野での研究用途に適しています。結晶性が良好なため、精製や取り扱いが簡便であり、再現性の高い実験結果が得られます。
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride structure](https://ja.kuujia.com/scimg/cas/949922-52-5x500.png)
949922-52-5 structure
商品名:2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride
CAS番号:949922-52-5
MF:C6H8BrClN2S
メガワット:255.563117980957
MDL:MFCD08448172
CID:1056029
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride
- 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine hydrochlor ide (1:1)
- 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride
- PubChem17781
- C6H8BrClN2S
- PBOWGJGHBQXXET-UHFFFAOYSA-N
- AB1197
- CB0243
- SB12339
- BC004285
- AB0027831
- AX8158320
- ST24027817
- W9719
- 2-BROMO-4,5,6,7-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE HCL
- 2-Bromo-4,5,6,7-tetrahydro
-
- MDL: MFCD08448172
- インチ: 1S/C6H7BrN2S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2;1H
- InChIKey: PBOWGJGHBQXXET-UHFFFAOYSA-N
- ほほえんだ: Cl.BrC1SC2CNCCC=2N=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- トポロジー分子極性表面積: 53.2
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07483-10G |
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97% | 10g |
¥ 5,761.00 | 2023-04-12 | |
| eNovation Chemicals LLC | D496649-10G |
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97% | 10g |
$1080 | 2024-05-23 | |
| Fluorochem | 093655-10g |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 10g |
£1013.00 | 2022-03-01 | |
| TRC | B817168-100mg |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine Hydrochloride |
949922-52-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0503-25g |
2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 25g |
$1500 | 2023-09-07 | |
| Fluorochem | 093655-5g |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 5g |
£607.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y0980836-10g |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 10g |
$930 | 2024-08-02 | |
| Chemenu | CM109179-5g |
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97% | 5g |
$*** | 2023-05-29 | |
| 1PlusChem | 1P005U1X-1g |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97.0% | 1g |
$275.00 | 2023-12-15 | |
| Ambeed | A198035-500mg |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97% | 500mg |
$165.0 | 2024-04-16 |
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
リファレンス
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride Raw materials
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride Preparation Products
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
949922-52-5 (2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride) 関連製品
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:949922-52-5)2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride

清らかである:99%
はかる:10g
価格 ($):1496.0
